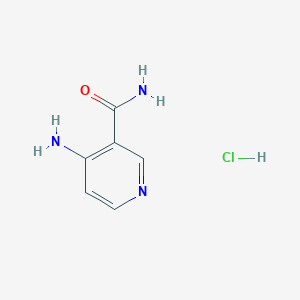
3-Cyclobutylpropan-1-ol
Overview
Description
3-Cyclobutylpropan-1-ol is a chemical compound with the CAS Number: 21782-48-9 . It has a molecular weight of 114.19 .
Synthesis Analysis
The synthesis of 3-Cyclobutylpropan-1-ol involves various methods . One of the methods includes a reaction with lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular formula of 3-Cyclobutylpropan-1-ol is C7H14O . The InChI Code is 1S/C7H14O/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 .Chemical Reactions Analysis
As an alcohol, 3-Cyclobutylpropan-1-ol can undergo oxidation reactions . The oxidation of alcohols typically involves a compound being reduced, also known as the oxidizing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclobutylpropan-1-ol include a molecular weight of 114.19 .Scientific Research Applications
Antifungal Compound Synthesis
3-Cyclobutylpropan-1-ol derivatives have been explored in the synthesis of antifungal compounds. Research demonstrates the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives. These compounds have shown high activity against Candida spp. strains, indicating their potential as antifungal agents (Zambrano-Huerta et al., 2019).
Peptide Synthesis
The cycloaddition of azides to alkynes, a key step in synthesizing 1H-[1,2,3]-triazoles, has been enhanced using 3-Cyclobutylpropan-1-ol derivatives. This process is crucial in the solid-phase synthesis of peptides, demonstrating the compound’s utility in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).
Antimalarial Activity
Some derivatives of 3-Cyclobutylpropan-1-ol have been tested for antimalarial activity. Specific compounds synthesized from 2-amino-3-arylpropan-1-ols demonstrated moderate antiplasmodial activity against Plasmodium falciparum strains, indicating potential applications in malaria treatment (D’hooghe et al., 2011).
Catalyst in Organic Synthesis
3-Cyclobutylpropan-1-ol derivatives have been used as catalysts in organic synthesis. Specifically, they have shown efficacy in the asymmetric addition of diethylzinc to aromatic aldehydes, an important reaction in the synthesis of various organic compounds (Sarvary, Wan, & Frejd, 2002).
Medicinal Plant Drug Discovery
Research on medicinal plants for COVID-19 treatment has involved the use of 3-Cyclobutylpropan-1-ol derivatives. These compounds have been used in the screening process against a library of potential antiviral phytochemicals, aiding in the identification of lead molecules for drug development (ul Qamar et al., 2020).
Antibacterial Properties
Studies have investigated the antibacterial properties of 3-Cyclobutylpropan-1-ol derivatives. One study found that 3-phenylpropan-1-ol, a related compound, exhibited inhibitory action against Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (Richards & McBride, 1973).
Safety And Hazards
properties
IUPAC Name |
3-cyclobutylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIQXIMFAPTQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597252 | |
| Record name | 3-Cyclobutylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylpropan-1-ol | |
CAS RN |
21782-48-9 | |
| Record name | 3-Cyclobutylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





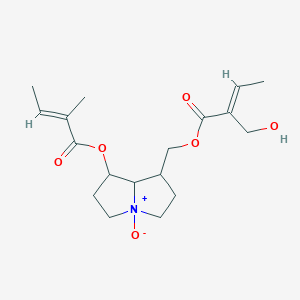


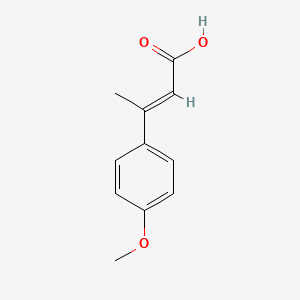
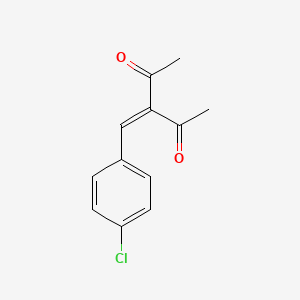
![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)
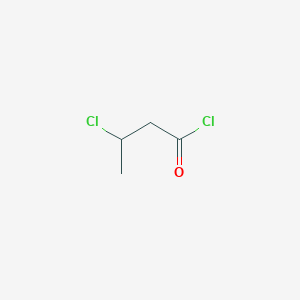

![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
